molecular formula C16H25ClN2O2S B13988048 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate

Cat. No.: B13988048
M. Wt: 344.9 g/mol
InChI Key: TZDIGQNYLANFEA-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is a chemical compound with the molecular formula C16H25ClN2O2S and a molecular weight of 344.8999. This compound is characterized by the presence of a pyridine ring substituted with an amino and a chlorine group, linked via a thioether bond to a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate typically involves the following steps:

    Formation of the Thioether Linkage: The starting material, 2-amino-3-chloropyridine, is reacted with 3-mercaptopropanoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the thioether bond.

    Esterification: The resulting product is then esterified with 2-ethylhexanol under acidic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

    Amino Derivatives: Formed from the reduction of nitro groups.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl 3-mercaptopropanoate: Similar structure but lacks the pyridine ring.

    2-Amino-3-chloropyridine: Contains the pyridine ring with amino and chlorine groups but lacks the thioether and ester functionalities.

Uniqueness

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H25ClN2O2S

Molecular Weight

344.9 g/mol

IUPAC Name

2-ethylhexyl 3-(2-amino-3-chloropyridin-4-yl)sulfanylpropanoate

InChI

InChI=1S/C16H25ClN2O2S/c1-3-5-6-12(4-2)11-21-14(20)8-10-22-13-7-9-19-16(18)15(13)17/h7,9,12H,3-6,8,10-11H2,1-2H3,(H2,18,19)

InChI Key

TZDIGQNYLANFEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CCSC1=C(C(=NC=C1)N)Cl

Origin of Product

United States

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